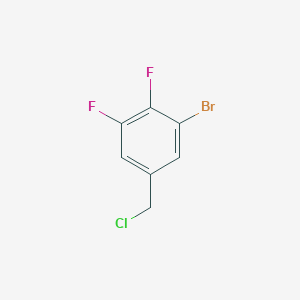

3-Bromo-4,5-difluorobenzyl chloride

Description

Significance of Polyhalogenated Aromatic Systems in Advanced Chemical Synthesis

Polyhalogenated aromatic compounds, which feature multiple halogen substituents on an aromatic ring, are of significant interest in medicinal chemistry and materials science. The presence of multiple halogens can profoundly influence a molecule's lipophilicity, binding affinity for biological targets, and resistance to metabolic degradation. For instance, the inclusion of fluorine atoms can alter the acidity of nearby protons and block sites of oxidative metabolism, while bromine can introduce specific steric bulk and participate in halogen bonding interactions. The diverse effects of polyhalogenation make these systems key building blocks in the synthesis of complex and high-performance molecules.

Strategic Importance of Benzyl (B1604629) Halides as Versatile Reactive Intermediates

Benzyl halides are highly valued as reactive intermediates in organic synthesis due to the lability of the benzylic carbon-halogen bond. This reactivity stems from the stability of the resulting benzylic carbocation or radical intermediate, which is stabilized by resonance with the adjacent aromatic ring. Consequently, benzyl halides readily participate in a wide range of nucleophilic substitution reactions, making them excellent alkylating agents for a variety of nucleophiles, including amines, alcohols, and thiols. This versatility allows for the facile introduction of the benzyl moiety into a diverse array of molecular scaffolds.

Contextualization of 3-Bromo-4,5-difluorobenzyl chloride within Fluorinated and Brominated Aromatic Chemistry

This compound is a polyhalogenated aromatic compound that embodies the characteristics of both fluorinated and brominated systems, alongside the inherent reactivity of a benzyl chloride. The presence of two fluorine atoms and a bromine atom on the benzene (B151609) ring is expected to significantly influence its electronic properties and reactivity. The fluorine atoms, being highly electronegative, act as strong electron-withdrawing groups, which can affect the reactivity of the aromatic ring and the benzylic position. The bromine atom further modifies the electronic landscape and provides an additional site for potential cross-coupling reactions. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the incorporation of the 3-bromo-4,5-difluorobenzyl motif into larger, more complex structures. While specific research on this compound is limited, its chemical behavior can be inferred from the well-established chemistry of related halogenated benzyl halides.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the literature, its key physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

Table 1: Properties of this compound and Related Compounds

| Property | This compound | 3,5-Difluorobenzyl bromide sigmaaldrich.com | 3-Bromobenzyl chloride chemicalbook.com |

|---|---|---|---|

| Molecular Formula | C₇H₄BrClF₂ | C₇H₅BrF₂ | C₇H₆BrCl |

| Molecular Weight | 241.46 g/mol | 207.02 g/mol | 205.48 g/mol |

| Boiling Point | Not reported | 65 °C / 4.5 mmHg (lit.) | 116-118 °C / 17 mmHg (lit.) |

| Density | Not reported | 1.6 g/mL at 25 °C (lit.) | 1.608 g/mL at 25 °C (lit.) |

| Refractive Index | Not reported | n20/D 1.521 (lit.) | n20/D 1.583 (lit.) |

| CAS Number | 1000574-88-5 | 141776-91-2 | 932-77-4 |

Synthesis and Reactivity

Detailed research findings on the synthesis and reactivity of this compound are not extensively documented. However, established synthetic methodologies for related halogenated benzyl halides provide a strong basis for its probable synthesis and chemical behavior.

Plausible Synthetic Routes

A likely synthetic route to this compound would involve the radical chlorination of the corresponding toluene (B28343) derivative, 3-Bromo-4,5-difluorotoluene. This type of transformation is a well-established method for the preparation of benzyl halides.

Scheme 1: Plausible Synthesis of this compound

In this proposed scheme, 3-Bromo-4,5-difluorotoluene would be treated with a chlorinating agent such as N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. The reaction would proceed via a free radical chain mechanism at the benzylic position to afford the desired this compound.

Expected Reactivity

The primary mode of reactivity for this compound is expected to be nucleophilic substitution at the benzylic carbon. The chloride is a good leaving group, and the resulting benzylic carbocation is stabilized by the adjacent aromatic ring.

Nucleophilic Substitution Reactions: It is anticipated that this compound would react readily with a variety of nucleophiles to yield the corresponding substituted products. For example, reaction with amines would produce secondary or tertiary amines, while reaction with alkoxides or phenoxides would yield ethers.

Table 2: Predicted Products from Nucleophilic Substitution Reactions

| Nucleophile | Predicted Product |

|---|---|

| Amine (R-NH₂) | N-(3-Bromo-4,5-difluorobenzyl)amine |

| Alkoxide (R-O⁻) | 3-Bromo-4,5-difluorobenzyl ether |

| Thiolate (R-S⁻) | 3-Bromo-4,5-difluorobenzyl sulfide |

Spectroscopic Characterization

¹H NMR: The proton spectrum would be expected to show a characteristic singlet for the benzylic methylene (B1212753) protons (–CH₂Cl) in the region of 4.5-5.0 ppm. The aromatic region would display complex splitting patterns due to the coupling of the aromatic protons with each other and with the fluorine atoms.

¹³C NMR: The carbon spectrum would show a signal for the benzylic carbon around 45-50 ppm. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon atoms bonded to fluorine would exhibit large one-bond C-F coupling constants.

¹⁹F NMR: The fluorine spectrum would provide valuable information about the fluorine environments in the molecule.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would be a key diagnostic feature.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-(chloromethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFYEWDURNCDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4,5 Difluorobenzyl Chloride

Precursor-Based Synthetic Routes to 3-Bromo-4,5-difluorobenzyl chloride

The construction of this compound relies on the strategic manipulation of functional groups on the brominated and fluorinated benzene (B151609) ring. The most direct approaches begin with precursors that already possess the requisite 3-bromo-4,5-difluoro substitution pattern, namely the corresponding benzyl (B1604629) alcohol or benzoic acid.

Synthesis from Halogenated Benzyl Alcohol Derivatives

A logical and common starting point for the synthesis of this compound is its corresponding alcohol, 3-Bromo-4,5-difluorobenzyl alcohol. This precursor can be prepared via the reduction of 3-bromo-4,5-difluorobenzaldehyde (B1446559) using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol (B129727) or ethanol. Once the benzyl alcohol is obtained, it can be converted to the target benzyl chloride through direct chlorination.

The direct conversion of a benzyl alcohol to a benzyl chloride is a fundamental transformation in organic synthesis. Several reliable methods exist for this conversion, ranging from traditional reagents to milder, more selective modern systems.

One established method involves the use of thionyl chloride (SOCl₂) or phosphorus halides . thieme-connect.comthieme-connect.com While effective, these reagents can produce acidic byproducts and may require harsh conditions. thieme-connect.com A more contemporary and often preferred approach utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalyst like dimethyl sulfoxide (B87167) (DMSO) . thieme-connect.comorganic-chemistry.org This system is highly chemoselective for benzyl alcohols, operates under neutral conditions, and is remarkably rapid, with reaction times often falling between 10 and 40 minutes for nearly complete conversion. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through an Sₙ2 pathway, which involves the formation of a dimethyl arylmethoxysulfonium salt intermediate that is subsequently displaced by a chloride ion. thieme-connect.comorganic-chemistry.org

Another facile method employs sulfonyl chlorides , such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), combined with a strong, non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . koreascience.kr This reaction is also quick and efficient for producing benzyl chlorides from benzyl alcohols, particularly those bearing electron-withdrawing groups. koreascience.krnih.gov

Table 1: Comparative Chlorination Methods for Benzyl Alcohols

| Method | Reagents | Solvent | Temperature | Typical Duration | Key Features |

| Thionyl Chloride | SOCl₂ | e.g., Toluene (B28343) | Room to elevated | Hours | Traditional method, can generate acidic byproducts. thieme-connect.comthieme-connect.com |

| TCT / DMSO | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO | DMSO or MeCN | Room Temp | 10 - 40 min | Rapid, high-yielding, and neutral conditions. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org |

| Sulfonyl Chloride / DBU | MsCl or TsCl, DBU | CH₂Cl₂ | 0°C to Room Temp | ~10 min | Fast and effective, especially for electron-deficient systems. koreascience.kr |

The term "reductive chlorination" in this context refers to the direct conversion of an alcohol to a chloride under conditions that involve a reducing agent, often to avoid the formation of carbocation intermediates that could lead to side products. An efficient and mild system for this transformation involves an indium(III) chloride (InCl₃) catalyst with chlorodimethylsilane (HSiMe₂Cl) as the chlorinating agent. organic-chemistry.orgnih.govorganic-chemistry.org

In this reaction, the addition of benzil (B1666583) is crucial as it significantly alters the reaction pathway, favoring chlorination over simple dehydroxyhydration, which would yield the corresponding toluene derivative. organic-chemistry.orgnih.govorganic-chemistry.org The method is effective for secondary, tertiary, and benzylic alcohols and is compatible with acid-sensitive functional groups. nih.govorganic-chemistry.org The proposed mechanism involves the formation of a chlorosilyl ether intermediate, which is then converted to the final chloride product. organic-chemistry.org This catalytic system represents a valuable tool for selective chlorination under non-acidic conditions. nih.govorganic-chemistry.org

Table 2: Reductive Chlorination System for Benzyl Alcohols

| Method | Catalyst | Reagent | Key Additive | Primary Function of Additive |

| Indium-Catalyzed | InCl₃ | Chlorodimethylsilane | Benzil | Prevents simple reduction (dehydroxyhydration). organic-chemistry.orgnih.govorganic-chemistry.org |

Synthesis from Halogenated Benzoic Acid Derivatives

An alternative synthetic strategy begins with the corresponding carboxylic acid, 3-Bromo-4,5-difluorobenzoic acid. This route involves a two-step process: first, the activation of the carboxylic acid by converting it to a more reactive acyl chloride, followed by the reduction of this intermediate to the target benzyl chloride.

The initial step is the conversion of 3-Bromo-4,5-difluorobenzoic acid to its acyl chloride, 3-Bromo-4,5-difluorobenzoyl chloride. This is a standard and highly efficient reaction, typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . ontosight.ai The reaction with thionyl chloride is often performed by heating the mixture, and the excess reagent can be removed by distillation to yield the acyl chloride, which can be used in the next step. prepchem.com

The subsequent reduction of the acyl chloride to the benzyl chloride is a more complex transformation. While direct reduction is possible, a more common laboratory approach involves a two-step sequence: reduction of the acyl chloride to the intermediate 3-Bromo-4,5-difluorobenzyl alcohol, followed by chlorination as described in section 2.1.1.1. However, methods for direct deoxyhalogenation of carboxylic acid derivatives have been developed. One such advanced method employs a borane-ammonia complex as the reductant in the presence of a suitable metal halide Lewis acid , which acts as both a carbonyl activator and a halogen carrier. organic-chemistry.org The success of this direct conversion depends on carefully selecting the Lewis acid and solvent to match the substrate's reactivity. organic-chemistry.org

The synthesis of a specific constitutional isomer like this compound requires a precursor with the correct substitution pattern. A synthetic route starting from an isomeric precursor such as 2-Bromo-4,5-difluorobenzoyl chloride to form the 3-bromo product is not a documented or feasible pathway under standard conditions. Such a transformation would necessitate a halogen migration, a complex rearrangement that is not synthetically straightforward. Therefore, the procurement or synthesis of the correctly substituted starting material, such as 3-Bromo-4,5-difluorobenzoic acid or 3-Bromo-4,5-difluorobenzyl alcohol, is critical for successfully obtaining the desired product.

Regioselective Halogenation of Difluorotoluene Precursors

Regioselective halogenation is a cornerstone of synthesizing this compound. This process involves the selective introduction of halogen atoms onto a difluorotoluene molecule at specific positions. The directing effects of the existing fluorine and methyl groups on the aromatic ring play a crucial role in determining the outcome of the halogenation reactions.

Side-Chain Chlorination Approaches for Difluorotoluenes

The introduction of a chlorine atom to the methyl group of a difluorotoluene derivative is a critical step in forming the benzyl chloride moiety. This transformation is typically achieved through free-radical chlorination.

Side-chain chlorination of substituted toluenes, including difluorotoluenes, is often accomplished using chlorine gas in the presence of a radical initiator or under ultraviolet (UV) irradiation. google.com The reaction proceeds via a free radical mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group, forming a benzyl radical. This radical then reacts with a molecule of chlorine to yield the benzyl chloride and another chlorine radical, propagating the chain reaction. doubtnut.comyoutube.comyoutube.com

The presence of fluorine atoms on the benzene ring can influence the reaction. Fluorine is an electronegative substituent that can destabilize the electron-deficient benzylic radical intermediate. stackexchange.com This may necessitate adjustments to the reaction conditions, such as longer reaction times or higher temperatures, to achieve the desired conversion. stackexchange.com Solvents like chlorinated benzotrifluorides can be employed as they are stable under chlorination conditions and have high solubility for aromatic compounds. google.com

| Reagent/Condition | Role in Side-Chain Chlorination |

| Chlorine Gas (Cl2) | Source of chlorine atoms for the substitution reaction. |

| UV Light/Radical Initiator | Initiates the reaction by generating chlorine radicals. |

| Difluorotoluene | The starting material that undergoes chlorination. |

| Solvent (e.g., Chlorinated Benzotrifluoride) | Provides a medium for the reaction and can help control reaction parameters. google.com |

Electrophilic Aromatic Bromination Strategies

The introduction of a bromine atom onto the aromatic ring of a difluorotoluene precursor is achieved through electrophilic aromatic bromination. This reaction is fundamental to organic synthesis and is used to produce a wide array of aryl bromides, which are valuable intermediates for cross-coupling reactions and the formation of various carbon-heteroatom bonds. nih.gov

The reaction typically involves the use of a brominating agent and a catalyst to enhance the electrophilicity of the bromine. pressbooks.publibretexts.org Common brominating agents include molecular bromine (Br2) and N-bromosuccinimide (NBS). nih.gov Catalysts such as iron(III) bromide (FeBr3) are often used to polarize the bromine molecule, making it a more potent electrophile. pressbooks.publibretexts.org

Recent advancements have explored the use of hexafluoroisopropanol (HFIP) as a solvent to promote regioselective halogenation with N-halosuccinimides under mild conditions, offering a more environmentally friendly approach. organic-chemistry.orgresearchgate.netnih.gov

| Reagent/Condition | Role in Electrophilic Aromatic Bromination |

| Brominating Agent (e.g., Br2, NBS) | Source of the electrophilic bromine. nih.gov |

| Catalyst (e.g., FeBr3) | Activates the brominating agent. pressbooks.publibretexts.org |

| Difluorotoluene Precursor | The aromatic substrate undergoing bromination. |

| Solvent (e.g., CH2Cl2, HFIP) | Provides the reaction medium. pressbooks.puborganic-chemistry.orgresearchgate.netnih.gov |

Advanced and Evolving Synthetic Pathways to this compound

In addition to traditional methods, the synthesis of this compound is also being advanced through the adoption of modern synthetic technologies. These evolving pathways aim to improve efficiency, selectivity, and sustainability.

Metal-Catalyzed Synthetic Routes

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis. While direct metal-catalyzed synthesis of this compound is not extensively documented, related reactions highlight the potential of this approach. For instance, palladium- and nickel-catalyzed Negishi cross-coupling reactions are used to couple benzylzinc reagents with (hetero)aromatic halides. uantwerpen.be This demonstrates the feasibility of forming carbon-carbon bonds adjacent to a halogenated aromatic ring, a key structural feature of the target molecule.

Furthermore, palladium-catalyzed four-component carbonylative coupling reactions have been developed for the regioselective synthesis of difluoroalkyl enones, showcasing the ability to control the introduction of functional groups in complex fluorinated molecules. rsc.org These examples suggest that metal-catalyzed strategies could be adapted for the synthesis of this compound, potentially offering novel and more efficient routes.

Microwave-Assisted and Flow Chemistry Applications in Synthesis

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry are being increasingly applied to accelerate and improve chemical reactions.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times and improved yields. nih.govmtsu.eduarkat-usa.org This technology has been successfully employed in various organic transformations, including the synthesis of heterocyclic compounds and phosphorus-based flame retardants. nih.govmtsu.eduresearchgate.net The comparison between conventional and microwave-assisted methods for reactions like 1,3-dipolar cycloadditions has demonstrated the superiority of the latter in terms of both reaction time and yield. nih.gov

Flow chemistry involves performing chemical reactions in a continuous-flow reactor. This technology offers several advantages, including precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and the potential for automation and scalability. semanticscholar.orgd-nb.infonih.gov Flow chemistry has been shown to be more efficient than batch processes for various reactions, including aldol (B89426) reactions and the synthesis of active pharmaceutical ingredients. nih.govthieme-connect.de

The application of these technologies to the synthesis of this compound could lead to more efficient, safer, and scalable production processes.

| Technology | Advantages in Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced purity. arkat-usa.orgnih.gov |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, automation. nih.govd-nb.infonih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient processes. rsc.orgresearchgate.net

In the context of halogenation, a key step in the synthesis of this compound, green approaches are being developed. For example, the use of oxone and potassium halides in water provides a simple and rapid method for the synthesis of sulfonyl chlorides and bromides, avoiding the use of toxic organic solvents. rsc.org Similarly, novel methods for the bromination of aromatic compounds using greener reagents and conditions are being explored. chemrxiv.org

Mechanistic Investigations of Reactions Involving 3 Bromo 4,5 Difluorobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic chloride in 3-Bromo-4,5-difluorobenzyl chloride is a primary site for nucleophilic attack. The stability of the resulting benzylic carbocation or the transition state in an SN2 reaction is a key determinant of the reaction pathway.

Mechanistic Pathways of Chloride Displacement by Various Nucleophiles

Primary benzylic halides, such as this compound, typically undergo nucleophilic substitution via an SN2 pathway. chemistry.coach This involves a concerted mechanism where the nucleophile attacks the benzylic carbon simultaneously with the departure of the chloride leaving group. chemistry.coach The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

However, under conditions that favor carbocation formation, such as with a very good leaving group or in a polar, non-nucleophilic solvent, an SN1 mechanism may become competitive. The benzylic carbocation intermediate is stabilized by resonance with the benzene (B151609) ring, which can delocalize the positive charge. chemistry.coach

Common nucleophiles that can displace the benzylic chloride include amines, thiols, and alkoxides, leading to the formation of a diverse range of substituted products.

Influence of Aromatic Halogen Substituents on Reaction Kinetics and Stereoselectivity

The bromine and fluorine atoms on the aromatic ring of this compound exert a significant influence on the kinetics of nucleophilic substitution at the benzylic carbon. Halogens are electron-withdrawing groups due to their high electronegativity, which deactivates the benzene ring towards electrophilic attack. libretexts.orglibretexts.org This inductive effect can also influence the benzylic position.

The electron-withdrawing nature of the halogens can destabilize the developing positive charge in an SN1-like transition state, thereby slowing down the reaction rate compared to an unsubstituted benzyl (B1604629) chloride. Conversely, in an SN2 reaction, the electron-withdrawing effect can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the attack by a nucleophile.

Electrophilic Aromatic Substitution on the Bromodifluorobenzene Ring

Electrophilic aromatic substitution (EAS) on the this compound ring involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

Regioselectivity and Directing Effects of Bromine and Fluorine Substituents

Halogens are deactivating groups in electrophilic aromatic substitution, meaning they make the ring less reactive than benzene itself. libretexts.orglibretexts.org This is due to their strong electron-withdrawing inductive effect. msu.edu However, they are ortho-, para-directors because the lone pairs on the halogen atoms can donate electron density through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.orgpressbooks.pub

In this compound, the bromine is at position 3, and the fluorines are at positions 4 and 5. The directing effects of these halogens will influence the position of incoming electrophiles. Both bromine and fluorine will direct incoming electrophiles to their respective ortho and para positions. However, the positions are already substituted or sterically hindered. The most likely positions for substitution would be C2 and C6. The relative activating/deactivating strength of bromine versus fluorine will play a role. Fluorine is more electronegative and thus more deactivating than bromine. libretexts.org

Impact of the Chloromethyl Group on Aromatic Reactivity

The combination of the directing effects of the bromo, fluoro, and chloromethyl groups will determine the final regioselectivity of electrophilic aromatic substitution. The interplay of these electronic effects and steric hindrance will dictate the position of the incoming electrophile. For instance, in nitration reactions, the chloromethyl group can direct the incoming nitro group to the para position due to steric hindrance at the ortho positions. stackexchange.com

Cross-Coupling Reactions of the Aromatic Bromine and Benzylic Chlorine

The presence of two different carbon-halogen bonds in this compound—an sp²-hybridized C-Br bond and an sp³-hybridized C-Cl bond—allows for selective cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, are commonly employed. The selective reaction at either the aryl bromide or the benzyl chloride can often be achieved by carefully choosing the catalyst, ligands, and reaction conditions.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. However, the reactivity can be tuned. For instance, in some nickel-catalyzed cross-electrophile couplings, it's possible to selectively couple aryl bromides in the presence of benzyl chlorides or vice versa by modifying the catalyst system. nih.govchemrxiv.orgacs.org Zinc-mediated, palladium-catalyzed cross-couplings have also been developed for the reaction of benzyl chlorides with aryl halides to form diarylmethanes. nih.govrsc.org

The ability to selectively functionalize either the aromatic ring or the benzylic position through cross-coupling reactions makes this compound a versatile building block in organic synthesis.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. The general mechanism for these reactions, including the Suzuki, Stille, and Negishi couplings, follows a common catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

The cycle typically begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. uwindsor.cawikipedia.org For this compound, this step is chemoselective. The general reactivity order for oxidative addition to palladium(0) is C-I > C-Br ≈ C-OTf > C-Cl. nih.gov Consequently, the more reactive aryl C-Br bond is expected to undergo oxidative addition preferentially over the less reactive benzylic C-Cl bond. libretexts.org

Following oxidative addition, the transmetalation step occurs, where an organometallic coupling partner transfers its organic group to the palladium(II) complex, displacing the halide. wikipedia.org The nature of this organometallic reagent defines the specific type of coupling reaction.

Suzuki Reaction : This reaction employs organoboron compounds, such as boronic acids or their esters. organic-chemistry.orgyoutube.com A base is required to activate the boronic acid, forming a borate (B1201080) species that facilitates the transfer of the organic group to the palladium center. organic-chemistry.org The stability, low toxicity, and commercial availability of many boronic acids make the Suzuki coupling highly popular in synthetic chemistry. organic-chemistry.orgorganic-chemistry.org

Stille Reaction : The Stille reaction utilizes organotin reagents (organostannanes). wikipedia.orgorganic-chemistry.org The mechanism is analogous to the Suzuki coupling, but it does not typically require a base for activation. wikipedia.org While versatile, a significant drawback of the Stille reaction is the high toxicity of organotin compounds. organic-chemistry.orglibretexts.org

Negishi Reaction : This coupling involves organozinc reagents, which are generally more reactive than their boron or tin counterparts. wikipedia.orgorganic-chemistry.org This higher reactivity allows for the coupling of a broader range of substrates, including sp³, sp², and sp hybridized carbons, often under mild conditions. wikipedia.org Nickel catalysts can also be employed in place of palladium for Negishi couplings. wikipedia.orgorganic-chemistry.org

The final step in the cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. uwindsor.ca

| Reaction | Organometallic Reagent (R-M) | Key Additive | Primary Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Base (e.g., K₂CO₃, CsF) | Palladium | Low toxicity of reagents; requires base activation. organic-chemistry.org |

| Stille | Organotin (e.g., R-Sn(Alkyl)₃) | Often none; Cu(I) salts can accelerate. harvard.edu | Palladium | Broad scope; reagent toxicity is a major concern. organic-chemistry.org |

| Negishi | Organozinc (e.g., R-ZnX) | None | Palladium or Nickel | High reactivity of reagents; tolerates many functional groups. wikipedia.org |

Other Transition Metal-Catalyzed Transformations

While palladium is the most common catalyst for cross-coupling reactions involving aryl halides, other transition metals such as nickel and copper are also effective and can offer complementary reactivity.

Nickel Catalysis : Nickel complexes are frequently used as catalysts, particularly in Negishi couplings. wikipedia.orgorganic-chemistry.org They are often more cost-effective than palladium and can be particularly effective for coupling with less reactive electrophiles like aryl chlorides. organic-chemistry.org Nickel-catalyzed reactions can also proceed through different mechanistic pathways, including those involving radical intermediates or cross-electrophile coupling, which could potentially engage the benzyl chloride moiety of the substrate. researchgate.net

Copper Catalysis : Copper salts are sometimes used as co-catalysts or promoters in palladium-catalyzed reactions, such as the Stille coupling, where they can significantly accelerate the rate of transmetalation. harvard.edu Copper can also mediate its own coupling reactions. For instance, copper-catalyzed cross-coupling of aryl iodides with organozinc reagents has been reported. organic-chemistry.org Furthermore, copper is often implicated in reactions that generate radical species. beilstein-journals.org

Ruthenium Catalysis : Ruthenium complexes have been investigated for C-H functionalization and perfluoroalkylation of arenes. beilstein-journals.orgnih.gov These transformations often proceed via radical mechanisms, showcasing the ability of other transition metals to engage in mechanistically distinct pathways from the classical cross-coupling cycles. beilstein-journals.org

| Metal Catalyst | Typical Reaction Type | Relevance to Substrate |

|---|---|---|

| Nickel | Negishi Coupling, Cross-Electrophile Coupling wikipedia.orgresearchgate.net | Can couple both aryl bromides and less reactive aryl chlorides. organic-chemistry.org |

| Copper | Co-catalyst in Stille, Ullmann Coupling, Radical Reactions organic-chemistry.orgharvard.edu | Can accelerate Pd-catalyzed couplings or mediate radical pathways. beilstein-journals.org |

| Ruthenium | Perfluoroalkylation, C-H Activation beilstein-journals.orgnih.gov | Demonstrates potential for radical-based functionalization of the aromatic ring. beilstein-journals.org |

Radical Reactions and Photochemical Transformations

The benzylic chloride group in this compound is a key site for initiating radical reactions, either through homolytic bond cleavage or via photoredox catalysis.

The carbon-chlorine bond in the benzyl chloride moiety is weaker than the carbon-bromine bond on the aromatic ring and is susceptible to homolytic cleavage, particularly upon addition of an electron. This process generates a 3-bromo-4,5-difluorobenzyl radical and a chloride ion. Thermodynamic estimates for simple benzyl chloride suggest that the radical anion (PhCH₂Cl˙⁻) is unstable and readily cleaves. rsc.org This cleavage is often concerted with the electron transfer event. rsc.org

This benzyl radical is a reactive intermediate that can participate in a variety of subsequent reactions, such as:

Dimerization to form a bibenzylic species.

Addition to unsaturated systems like alkenes or alkynes.

Hydrogen atom abstraction from a solvent or reagent.

The propensity for radical formation necessitates careful control of reaction conditions to avoid unwanted side products, sometimes through the use of radical inhibitors.

Visible-light photoredox catalysis has emerged as a powerful method for generating radical intermediates under mild conditions. In this process, a photocatalyst absorbs light and initiates a single-electron transfer (SET) with a substrate.

For this compound, a reductive quenching cycle could be employed. The excited photocatalyst would transfer an electron to the substrate, leading to the formation of the radical anion. As discussed, this intermediate would rapidly fragment, cleaving the C-Cl bond to generate the 3-bromo-4,5-difluorobenzyl radical. rsc.org This photochemically generated radical can then be engaged in various derivatization processes, enabling the formation of new C-C or C-heteroatom bonds in a controlled manner, often with high functional group tolerance. The direct irradiation of related ferrocenylcyclopropenes has been shown to induce rearrangements and cycloadditions, highlighting the potential of photochemical methods to drive unique transformations. researchgate.net

Spectroscopic and Advanced Structural Elucidation of 3 Bromo 4,5 Difluorobenzyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Bromo-4,5-difluorobenzyl chloride. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms within the molecule can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the benzylic protons and the aromatic protons.

The benzylic protons (-CH₂Cl) are anticipated to appear as a singlet in the region of δ 4.5-5.0 ppm. This chemical shift is influenced by the electronegativity of the adjacent chlorine atom and the aromatic ring. In similar structures like 3-fluorobenzyl chloride, the benzylic protons resonate around δ 4.5 ppm. chemicalbook.com For 4-bromobenzyl chloride, the signal is also in this range. chemicalbook.com

The aromatic region of the spectrum is expected to display two signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will exhibit characteristic splitting patterns due to coupling with each other and with the neighboring fluorine atoms. The proton at position 2 (H-2) will be coupled to the proton at position 6 (H-6) and the fluorine at position 4 (F-4). The proton at position 6 (H-6) will be coupled to the proton at position 2 (H-2) and the fluorine at position 5 (F-5). This will result in complex multiplets, likely doublet of doublets or triplets of doublets. Based on data for analogous compounds like 1-bromo-3,5-difluorobenzene, the aromatic protons are expected to resonate in the range of δ 7.0-7.5 ppm. chemicalbook.com

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Benzylic (-CH₂Cl) | 4.5 - 5.0 | s | - |

| Aromatic (H-2) | 7.0 - 7.5 | dd or t | J(H-H), J(H-F) |

Note: The predicted data is based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will show signals for the benzylic carbon and the six aromatic carbons.

The benzylic carbon (-CH₂Cl) is expected to have a chemical shift in the range of δ 40-50 ppm.

The aromatic carbons will appear in the region of δ 110-140 ppm. The carbons directly bonded to the electronegative halogen atoms (C-3, C-4, C-5) will show characteristic splitting due to carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.). The carbon attached to bromine (C-3) will have its chemical shift influenced by the heavy atom effect. The quaternary carbons (C-1, C-3, C-4, C-5) can be distinguished from the protonated carbons (C-2, C-6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). For instance, in 1-bromo-3,5-difluorobenzene, the carbon atoms attached to fluorine show large coupling constants. chemicalbook.com

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| Benzylic (-CH₂Cl) | 40 - 50 | s |

| C-1 | 135 - 140 | t or dd |

| C-2 | 115 - 120 | d |

| C-3 | 110 - 115 | d (C-Br) |

| C-4 | 150 - 155 | d (¹J(C-F)) |

| C-5 | 150 - 155 | d (¹J(C-F)) |

Note: The predicted data is based on the analysis of structurally similar compounds.

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 4 and 5.

The chemical shifts of these fluorine atoms will be influenced by the other substituents on the aromatic ring. The fluorine at C-4 will be coupled to the proton at H-2 and the fluorine at C-5. The fluorine at C-5 will be coupled to the proton at H-6 and the fluorine at C-4. This will result in each fluorine signal appearing as a doublet of doublets. The chemical shifts for fluorobenzenes are typically in the range of -100 to -140 ppm relative to CFCl₃. For example, the fluorine atoms in 1-bromo-2,4,5-trifluorobenzene (B152817) show distinct signals in this region.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-4 | -120 to -130 | dd | J(F-F), J(F-H) |

Note: The predicted data is based on the analysis of structurally similar compounds.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the aromatic protons H-2 and H-6 would be expected, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the benzylic protons and the benzylic carbon, as well as between the aromatic protons (H-2, H-6) and their corresponding carbons (C-2, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For example, the benzylic protons would show correlations to C-1, C-2, and C-6. The aromatic protons would show correlations to neighboring carbons, helping to piece together the substitution pattern on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. It can be used to confirm the spatial proximity of the benzylic protons to the aromatic proton at the 2-position.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). For a related compound, 2-bromo-3,4-difluorobenzyl chloride, a predicted monoisotopic mass of 239.9153 Da is available. uni.lu

Predicted HRMS Data for this compound (C₇H₄BrClF₂):

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ | 239.9153 |

| [M+H]⁺ | 240.9226 |

Note: The predicted data is based on the elemental composition C₇H₄BrClF₂.

Fragmentation Patterns and Structural Information from Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. In a typical EI-MS experiment, the analyte is bombarded with high-energy electrons (commonly 70 eV), causing ionization and subsequent fragmentation. youtube.com The resulting mass spectrum for this compound is expected to exhibit several characteristic features that provide definitive structural information.

The molecular ion peak (M⁺) would be readily identifiable, with its mass corresponding to the molecular weight of the compound. A crucial diagnostic feature would be the isotopic pattern of the molecular ion, arising from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion (M, M+2, M+4, etc.), the relative intensities of which can confirm the presence of one bromine and one chlorine atom.

The primary fragmentation pathways for benzyl (B1604629) halides typically involve the cleavage of the carbon-halogen bond. miamioh.edu For this compound, several key fragmentation steps are anticipated:

Loss of Chlorine Radical (•Cl): Cleavage of the benzylic C-Cl bond is a highly favorable process, leading to the formation of a stable 3-bromo-4,5-difluorobenzyl cation. This fragment is often prominent in the mass spectra of benzyl chlorides. miamioh.edunih.gov

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond from the aromatic ring can also occur, though it is generally less favorable than the loss of the benzylic chloride.

Formation of the Tropylium (B1234903) Ion: A common rearrangement for benzyl compounds is the formation of the tropylium cation (C₇H₇⁺) or its substituted equivalent. In this case, the 3-bromo-4,5-difluorobenzyl cation could potentially rearrange to a more stable substituted tropylium ion.

Alpha-Cleavage: This process involves the cleavage of the bond adjacent to the functional group and is a dominant pathway for many aliphatic amines and ethers. libretexts.org For benzyl halides, this corresponds to the loss of the halogen. miamioh.edu

The expected fragmentation data provides a clear fingerprint for the identification and structural confirmation of this compound.

Table 1: Expected Key Fragments in the Electron Ionization Mass Spectrum of this compound

| Fragment Ion | Description | Expected m/z (for ⁷⁹Br, ³⁵Cl) |

| [C₇H₄BrF₂Cl]⁺ | Molecular Ion | 240 |

| [C₇H₄BrF₂]⁺ | Loss of Chlorine radical (•Cl) | 205 |

| [C₇H₄F₂Cl]⁺ | Loss of Bromine radical (•Br) | 161 |

| [C₇H₄F₂]⁺ | Benzyl cation fragment after loss of Br and Cl | 127 |

Note: The m/z values are nominal and based on the most abundant isotopes. The actual spectrum would show clusters of peaks reflecting the isotopic distribution of Br and Cl.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which occur at characteristic frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibration must induce a change in the molecule's dipole moment to be IR-active. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its various functional groups. msu.edu

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. theaic.org The stretching vibrations of the benzylic methylene (B1212753) (-CH₂) group are expected around 2965-2943 cm⁻¹. theaic.org

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring usually produce a series of sharp bands in the 1625-1430 cm⁻¹ region. elixirpublishers.com

CH₂ Bending: The scissoring vibration of the methylene group is anticipated to appear around 1460 cm⁻¹. elixirpublishers.com

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong and found in the 1200-1100 cm⁻¹ range.

C-Cl Stretching: The absorption due to the carbon-chlorine stretch is generally observed in the 800-600 cm⁻¹ region. elixirpublishers.comjetir.org

C-Br Stretching: The carbon-bromine stretching vibration occurs at lower frequencies, typically between 600-550 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | -CH₂- | 2965 - 2943 |

| C=C Stretch | Aromatic Ring | 1625 - 1430 |

| CH₂ Scissoring | -CH₂- | ~1460 |

| C-F Stretch | Aryl-Fluoride | 1200 - 1100 |

| C-Cl Stretch | Benzyl-Chloride | 800 - 600 |

| C-Br Stretch | Aryl-Bromide | 600 - 550 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule. Symmetrical, non-polar bonds often produce strong Raman signals, while they may be weak or absent in the IR spectrum.

For this compound, the Raman spectrum would confirm the presence of the key functional groups. The aromatic ring stretching vibrations are typically strong in Raman spectra. elixirpublishers.com The C-Cl and C-Br stretching modes are also expected to be clearly visible. theaic.orgelixirpublishers.com Comparing the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural assignment.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate an electron density map and build an accurate molecular model. nih.gov Although a specific crystal structure for this compound is not publicly available, the principles of the technique and findings from related structures allow for a detailed prediction of the information that would be obtained.

Confirmation of Regiochemistry and Stereochemistry

X-ray crystallography would provide unequivocal confirmation of the compound's regiochemistry. It would determine the exact positions of the bromine, two fluorine, and chloromethyl substituents on the benzene ring, verifying the 1-bromo-2,3-difluoro-5-(chloromethyl)benzene substitution pattern. The analysis yields precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of the molecular geometry in the solid state. nih.gov For instance, the crystal structure of the related compound 4-bromobenzyl chloride has been determined, showcasing the power of this technique to define molecular architecture. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a field known as supramolecular chemistry. This packing is governed by a network of non-covalent intermolecular interactions. rsc.orgnih.gov For this compound, several types of interactions are expected to play a crucial role in defining the crystal structure:

Halogen Bonding: Interactions involving halogen atoms (Cl, Br, F) are significant in directing crystal packing. nih.govias.ac.in Type II halogen bonds (where the C-X···Y angle is near 180° and the X···Y-C angle is near 90°) are common and could be expected, for example, between the bromine of one molecule and the chlorine or fluorine of another. nih.govias.ac.in

C-H···Halogen Hydrogen Bonding: The hydrogen atoms of the benzene ring and the methylene group can act as weak hydrogen bond donors to the electronegative halogen atoms (F, Cl) of neighboring molecules, further stabilizing the crystal lattice. ias.ac.in

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

Computational and Theoretical Studies on 3 Bromo 4,5 Difluorobenzyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-4,5-difluorobenzyl chloride, these calculations would provide a deep understanding of its stability, electronic distribution, and potential reactivity in chemical transformations.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. A theoretical DFT study on this compound would yield a data table of these optimized geometric parameters. Furthermore, by mapping the potential energy surface, researchers can identify conformational isomers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. acs.orgunacademy.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). byjus.comosti.gov An FMO analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would help in predicting how the molecule might interact with other reagents, for instance, in nucleophilic substitution reactions at the benzylic carbon. A data table would typically present the HOMO energy, LUMO energy, and the HOMO-LUMO energy gap, which is an indicator of chemical stability.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an EPS map would likely show negative potential (typically colored red or orange) around the electronegative fluorine, bromine, and chlorine atoms, and positive potential (blue) around the hydrogen atoms and the benzylic carbon attached to the chlorine. This information is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing a powerful tool for the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, often employing DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov For this compound, a theoretical prediction would involve calculating the magnetic shielding tensors for each nucleus and referencing them against a standard (like tetramethylsilane) to produce a predicted spectrum. A data table comparing these predicted chemical shifts with experimental values (if available) would be a powerful validation of the computational model.

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of a molecule, which correspond to specific functional groups. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands in the IR and Raman spectra. A simulated spectrum for this compound would show characteristic peaks for C-H, C-F, C-Br, C-Cl, and aromatic C=C stretching and bending vibrations. A data table would list the calculated vibrational frequencies, their intensities, and the corresponding vibrational mode assignments, which would be instrumental in interpreting experimental spectra.

While the framework for a comprehensive computational study of this compound is well-defined by established theoretical methods, the specific research and data required to populate this analysis are not currently available in the public domain. The scientific community would benefit from dedicated research in this area to fully characterize the electronic and spectroscopic properties of this halogenated benzyl (B1604629) chloride derivative.

Conformational Analysis and Rotational Barriers

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in determining its physical and chemical properties. For this compound, conformational analysis focuses on the rotation around key single bonds, particularly the bond connecting the chloromethyl group to the benzene (B151609) ring and the bonds within the benzyl moiety itself.

The rotation around the C-C bond between the aromatic ring and the benzylic carbon in benzyl halides is a subject of significant theoretical interest. High-accuracy quantum chemical calculations on benzyl cations, radicals, and anions have revealed substantial barriers to rotation of the CH2 group. nih.gov For instance, the rotational barrier in the benzyl cation is calculated to be 45 kcal/mol. nih.gov These high barriers are attributed to the delocalization of electronic charge between the benzylic group and the aromatic ring, which stabilizes the planar, conjugated conformation.

The presence of bromine and two fluorine atoms on the benzene ring of this compound significantly influences its conformational preferences. These halogen substituents are electron-withdrawing, which can affect the electron density distribution in the aromatic ring and, consequently, the rotational barriers around the benzylic C-C bond.

Density functional theory (DFT) calculations on substituted benzyl halides have shown that the effect of substituents on the carbon-halogen bond dissociation energies (BDEs) is relatively small, typically less than 2.0 kcal/mol. acs.orgcanada.ca However, these substituents can still impact the stability of different conformations. The electron-withdrawing nature of the halogens in this compound would likely modulate the interaction between the benzylic group and the ring, potentially altering the height of the rotational barrier compared to unsubstituted benzyl chloride.

The interplay of steric and electronic effects of the three halogen atoms will ultimately determine the most stable conformation. Detailed computational modeling would be required to precisely quantify these effects and predict the preferred geometry of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, including the identification of transient species like transition states and the determination of reaction pathways. For this compound, such studies would focus on its nucleophilic substitution reactions.

Benzyl halides can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. pearson.comyoutube.com The preferred pathway is highly dependent on the substitution pattern of the benzyl halide, the nature of the nucleophile, and the solvent. nih.gov

In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group in a concerted step, proceeding through a trigonal bipyramidal transition state. youtube.com For benzylic systems, the p-orbitals of the benzene ring can overlap with the developing p-orbital at the reaction center in the transition state, leading to stabilization and an increased reaction rate compared to simple alkyl halides. youtube.comyoutube.com Computational modeling can precisely map the geometry and energy of this transition state. For this compound, the electron-withdrawing halogen substituents would likely influence the charge distribution in the transition state.

In an SN1 reaction, the leaving group departs in a rate-determining step to form a carbocation intermediate, which is then attacked by the nucleophile. The stability of the benzylic carbocation is a key factor in this mechanism. While the phenyl ring stabilizes the carbocation through resonance, the electron-withdrawing bromo and difluoro substituents on the ring would destabilize the positive charge, making the SN1 pathway less favorable for this compound compared to unsubstituted benzyl chloride.

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energy profile for a given reaction. This allows for the determination of the most likely reaction pathway and the calculation of activation energies.

For this compound, computational studies could compare the activation barriers for the SN1 and SN2 pathways under various conditions. It is anticipated that the SN2 pathway would be more favorable due to the electronic destabilization of the potential carbocation intermediate in the SN1 pathway by the halogen substituents. The reaction energetics would also be influenced by the solvent, and computational models can incorporate solvent effects to provide a more accurate picture of the reaction in solution. nih.gov

Furthermore, theoretical studies on the bond dissociation energies (BDEs) of the C-Hal bond in benzyl halides provide insights into the initial step of radical reactions. acs.orgcanada.caresearchgate.net The BDE of the C-Cl bond in this compound would be a critical parameter in understanding its behavior in radical-mediated transformations.

Synthetic Applications As a Key Chemical Building Block

Role in the Synthesis of Diverse Fluorinated Aromatic Compounds

The compound is a key player in the construction of fluorinated aromatics, a class of molecules with increasing importance in materials science and medicinal chemistry.

The primary and most straightforward application of 3-Bromo-4,5-difluorobenzyl chloride is to act as an electrophile in alkylation reactions. The benzylic chloride is highly reactive towards a wide range of nucleophiles, enabling the direct introduction of the 3-bromo-4,5-difluorobenzyl group into various molecular frameworks. This moiety serves as a foundational element upon which further complexity can be built.

Common nucleophilic partners in these reactions include:

Alcohols and Phenols (O-Alkylation): Reaction with alcohols or phenols under basic conditions (e.g., using sodium hydride or potassium carbonate) yields the corresponding ethers. This is a common strategy for linking the fluorinated ring to other aromatic or aliphatic systems via an ether bridge.

Amines (N-Alkylation): Primary and secondary amines readily displace the benzylic chloride to form secondary and tertiary amines, respectively. nih.gov This reaction is fundamental for building the core structures of many biologically active compounds where a benzylamine (B48309) linkage is present.

Thiols (S-Alkylation): Thiols react in a similar fashion to alcohols to produce thioethers, introducing a flexible and often metabolically relevant sulfur linkage.

Carbanions (C-Alkylation): Carbon-based nucleophiles, such as enolates or organometallic reagents, can also be alkylated, forming new carbon-carbon bonds and allowing for the extension of carbon skeletons.

These alkylation reactions are typically high-yielding and proceed under mild conditions, making this compound an efficient reagent for incorporating the difluorobenzyl unit.

Once the 3-bromo-4,5-difluorobenzyl moiety has been installed, the molecule offers two distinct handles for further diversification: the newly formed bond from the initial alkylation and the still-intact aryl bromide on the aromatic ring.

The true synthetic power of this building block lies in the orthogonal reactivity of the aryl bromide. This group is unreactive under the typical conditions used for benzylic substitution but is perfectly primed for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for a modular and highly flexible approach to synthesizing large libraries of complex molecules from a common intermediate.

Key diversification reactions at the aromatic position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters introduces new aryl, heteroaryl, or vinyl groups at the 3-position. bohrium.comresearchgate.netnih.govnih.gov This is one of the most widely used methods for constructing biaryl systems, which are prevalent in pharmaceuticals.

Sonogashira Coupling: Coupling with terminal alkynes provides access to arylalkynes. rsc.org These structures can be final targets or can be further elaborated, for instance, through hydration to form ketones or via cycloaddition reactions.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, offering an alternative route to substituted anilines that complements the N-alkylation at the benzylic position.

Heck Coupling: The introduction of alkenes can be achieved via Heck coupling.

Cyanation: The bromide can be displaced by a cyanide source to install a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.

This dual reactivity allows chemists to first connect the building block to a core structure via the benzyl (B1604629) chloride and then decorate the aromatic ring with a wide variety of functional groups through robust and well-established cross-coupling chemistry.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from this compound are frequently found in advanced intermediates for the life science industries. The combination of fluorine atoms and the capacity for extensive functionalization makes it an attractive starting point for discovering new bioactive molecules.

While specific, publicly disclosed examples naming this compound as a direct precursor are often embedded within complex patent literature, the utility of closely related structures points to its significant potential. For instance, fluorinated and halogenated benzyl halides are key components in the synthesis of various kinase inhibitors for oncology and SGLT2 inhibitors for diabetes management.

The general strategy involves using the benzyl chloride to alkylate a core heterocyclic scaffold (such as a pyrazole (B372694), triazole, or piperidine), followed by a palladium-catalyzed cross-coupling reaction at the aryl bromide position to complete the synthesis of the target molecule. This modular approach is highly efficient for exploring the structure-activity relationships (SAR) of a new chemical series.

Table 1: Potential Bioactive Scaffolds from this compound

| Core Nucleophile | Initial Reaction | Subsequent Diversification | Potential Target Class |

| Piperidine | N-Alkylation | Suzuki or Buchwald-Hartwig Coupling | GPCR Modulators, Kinase Inhibitors |

| Pyrazole | N-Alkylation | Sonogashira or Suzuki Coupling | Kinase Inhibitors, Agrochemicals |

| Triazole | N-Alkylation | Suzuki Coupling | Antifungals, Herbicides |

| Phenol | O-Alkylation | Buchwald-Hartwig or Suzuki Coupling | Various Pharmaceutical Targets |

The development of chiral pharmaceuticals is a major focus of modern drug discovery. While this compound itself is achiral, it can be used in stereoselective reactions to create chiral centers in the target molecule.

One potential strategy involves the stereoselective alkylation of a prochiral nucleophile, such as a ketone enolate, using a chiral auxiliary or a chiral phase-transfer catalyst. This would establish a new stereocenter adjacent to the benzylic position.

Alternatively, if the nucleophile being alkylated is already chiral (e.g., a chiral amine or alcohol derived from natural sources), the reaction will produce a diastereomeric mixture that may be separable, or the inherent chirality of the starting material can be used to direct subsequent transformations. Although specific examples employing this compound are not prominent in the literature, the fundamental principles of stereoselective synthesis are readily applicable.

Development of Novel Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. This compound is a valuable precursor for synthesizing substituted and fused heterocyclic systems.

A common approach involves the initial N-alkylation of a pre-existing heterocycle, such as a pyrazole or triazole, as described previously. researchgate.netrsc.org For example, reaction with a 4-bromo-NH-1,2,3-triazole can lead to regioselective N-2 alkylation. The resulting intermediate, now bearing the 3-bromo-4,5-difluorobenzyl group, can then undergo intramolecular cyclization or intermolecular cross-coupling at the aryl bromide site to build more complex, fused ring systems.

Another strategy involves using the benzyl chloride to alkylate a substrate that contains functional groups capable of a subsequent cyclization reaction. For example, alkylating a compound containing both an amine and a nitrile group could set the stage for an intramolecular cyclization to form a fused dihydropyrimidine (B8664642) or related system. The difluorinated aromatic ring often imparts desirable properties to these novel heterocyclic frameworks.

Integration into Benzoxazolone Derivatives

While direct synthesis of benzoxazolone derivatives using this compound is not extensively documented in available literature, the general synthesis of N-substituted benzoxazolones often involves the alkylation of a benzoxazolone precursor with a suitable alkylating agent. Given its nature as a reactive benzyl chloride, it is chemically plausible that this compound could serve as a benzylating agent for the nitrogen atom of the benzoxazolone ring system. This would introduce the 3-bromo-4,5-difluorobenzyl moiety, leading to novel derivatives for biological evaluation. For instance, some benzoxazole (B165842) derivatives have shown a wide range of biological activities, including anticancer properties. researchgate.net

Synthesis of Triazole and Other Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. nih.gov Triazoles, in particular, are present in numerous pharmaceuticals. The formation of N-substituted triazoles can be achieved through the alkylation of a triazole ring with an alkyl halide.

Although no specific examples detailing the reaction of this compound to form triazoles were found, the reactivity of similar compounds provides a strong indication of its potential. For example, 4,5-dibromo-1H-1,2,3-triazole has been shown to react with benzyl chloride to yield the corresponding N-benzylated product. rsc.org Similarly, the regioselective N-2 alkylation of 4-bromo-NH-1,2,3-triazoles with various alkyl halides is a known transformation. organic-chemistry.org Based on these precedents, this compound is expected to be a competent reagent for introducing the 3-bromo-4,5-difluorobenzyl group onto a triazole or other nitrogen-rich heterocyclic core, thus generating new chemical entities for further study. The synthesis of fluorinated nitrogen heterocycles is of particular interest in the development of new drug scaffolds. ekb.eg

Construction of Fused-Ring Systems

The construction of fused-ring systems is a common strategy in the synthesis of complex organic molecules and natural products. core.ac.ukcore.ac.uk While the direct application of this compound in the synthesis of fused-ring systems is not well-documented, its chemical structure suggests potential utility in this area. The benzyl chloride functionality can be used in intramolecular Friedel-Crafts alkylation reactions, where the benzyl group attacks an activated position on an adjacent aromatic ring to form a new carbocyclic ring. The bromine and fluorine substituents would influence the reactivity and regioselectivity of such cyclizations.

Application in Material Science Precursor Synthesis

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

The systematic study of how structural modifications affect the reactivity and biological activity of a molecule is a fundamental aspect of medicinal chemistry and chemical biology.

Systematic Modification of the this compound Skeleton

The structure of this compound offers several points for systematic modification to create a library of derivatives for structure-reactivity studies. These modifications could include:

Nucleophilic substitution of the benzylic chloride: Reaction with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) would yield a diverse set of derivatives with varied functional groups at the benzylic position.

Modification of the bromine atom: The bromine atom on the aromatic ring could be replaced or modified through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce different aryl, alkyl, or amino groups.

Further electrophilic aromatic substitution: The existing substituents would direct further substitution on the aromatic ring, allowing for the introduction of additional functional groups.

Exploration of Structure-Reactivity Relationships in Subsequent Transformations

Once a library of derivatives is synthesized, their chemical reactivity in subsequent transformations can be systematically explored. For example, the electronic effects of the substituents introduced would influence the rates and outcomes of further reactions. Computational methods, such as Density Functional Theory (DFT), could be employed to study the reactivity of these derivatives. By correlating the structural features of the synthesized derivatives with their observed reactivity, a comprehensive understanding of the structure-reactivity relationships for this class of compounds could be developed. However, specific studies undertaking such a systematic exploration with this compound as the parent compound are not described in the current scientific literature.

Q & A

Q. How does this compound compare to its non-fluorinated analogs in synthetic applications?

- Methodological Answer : Fluorination enhances thermal stability and lipophilicity, making it suitable for pharmaceutical intermediates. For example, 4-bromo-2,5-difluorobenzoic acid (CAS 28314-82-1) is preferred in drug candidates over non-fluorinated analogs due to improved bioavailability. Conduct comparative SAR studies using logP and membrane permeability assays .

Safety and Compliance

- Waste Disposal : Collect halogenated waste separately and neutralize with 10% NaOH before incineration. Follow PRTR regulations for bromine/chlorine disposal, as outlined for 2-bromo-6-chlorophenylboronic acid .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Immediate decontamination with 5% sodium thiosulfate is required for skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.